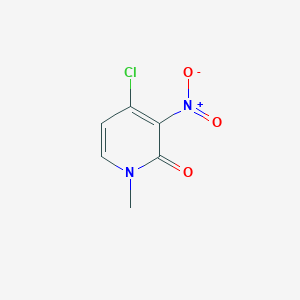
4-chloro-1-methyl-3-nitropyridin-2(1H)-one
Cat. No. B3038057
Key on ui cas rn:
719268-89-0
M. Wt: 188.57 g/mol
InChI Key: SOZKCGXAVVUKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06887885B2
Procedure details


A suspension of 4-chloro-3-nitro-2-pyridone (1.00 g, 5.7 mmol), potassium carbonate (1.58 g, 11.5 mmol) and methyl iodide (4.07 g, 28.7 mmol) in N,N-dimethylacetamide (5 ml) were heated at 45° C. for 18 h. The mixture was allowed to cool to ambient temperature, poured into water (100 ml), layered with ethyl acetate (50 ml) and pH adjusted to 5 by the addition of 5N hydrochloric acid. The aqueous phase was extracted into ethyl acetate (2×100 ml), the combined organics were washed with water (2×100 ml) and brine (50 ml), dried over anhydrous sodium sulfate, filtered and evaporated to give a pale yellow solid. The solid was triturated with diethyl ether (20 ml), filtered and washed with diethyl ether (5 ml) and isohexane (10 ml) and left to air dry, to give 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one (0.71 g, 66%) as a pale yellow solid: δH (360 MHz, DMSO) 3.36 (1H, dd, J 5 and 3), 3.54 (6H, s), 6.69 (2H, d, J 7), 8.09 (2H, d, J 7).







Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[C:3]=1[N+:9]([O-:11])=[O:10].[C:12](=O)([O-])[O-].[K+].[K+].CI.Cl>CN(C)C(=O)C.C(OCC)(=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]([CH3:12])[C:4](=[O:8])[C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(NC=C1)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4.07 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted into ethyl acetate (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organics were washed with water (2×100 ml) and brine (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with diethyl ether (20 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (5 ml) and isohexane (10 ml)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left to air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(N(C=C1)C)=O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.71 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
